5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine and chlorine atom attached to a benzene ring, along with a naphthalene moiety and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid.
Formation of Benzamide: The benzoic acid is converted to benzamide through a reaction with ammonia or an amine.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Attachment of Naphthalene Moiety: The naphthalene moiety is attached through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthalene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substitution on the benzene ring but lacks the hydroxyethyl and naphthalene moieties.
N-(2-hydroxyethyl)benzamide: Contains the hydroxyethyl group but lacks the bromine, chlorine, and naphthalene substitutions.
Uniqueness
5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both halogen atoms and the naphthalene moiety distinguishes it from simpler benzamide derivatives.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2/c20-13-8-9-17(21)16(10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJVJYQTWMVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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